N'-cyclohexyl-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Description
N'-cyclohexyl-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic compound featuring a piperidine core substituted with a furan-2-ylmethyl group at the 1-position and a cyclohexyl-ethanediamide moiety at the 4-position. Its structure combines a heterocyclic furan ring with a lipophilic cyclohexyl group, distinguishing it from classical 4-anilidopiperidine opioids.
Properties
IUPAC Name |
N'-cyclohexyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c23-18(19(24)21-16-5-2-1-3-6-16)20-13-15-8-10-22(11-9-15)14-17-7-4-12-25-17/h4,7,12,15-16H,1-3,5-6,8-11,13-14H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYINISLRTZLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy and Retrosynthetic Analysis
The target compound features three critical components:
- Piperidine core substituted at the 1-position with a furan-2-ylmethyl group and at the 4-position with an aminomethyl moiety.
- Cyclohexyl group linked via an amide bond.
- Ethanediamide backbone connecting the cyclohexyl and piperidinylmethyl groups.
Retrosynthetically, the molecule can be dissected into two primary precursors (Figure 1):
Stepwise Synthesis of Key Intermediates
Synthesis of 1-[(Furan-2-yl)Methyl]Piperidin-4-ylmethanamine
Alkylation of Piperidine
Piperidine is alkylated with furan-2-ylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 hr) to yield 1-[(furan-2-yl)methyl]piperidine.
Introduction of Aminomethyl Group
The 4-position of the piperidine ring is functionalized via Mannich reaction:
Preparation of Cyclohexylamine Derivative
Cyclohexylamine is commercially available but may require purification via distillation (bp 134–136°C) before use.
Assembly of the EthanediaMide Backbone
Oxalyl Chloride-Mediated Coupling
- Activation Step : Oxalyl chloride (1.2 eq) reacts with cyclohexylamine (1 eq) in anhydrous THF at 0°C for 1 hr to form N-cyclohexyloxalamoyl chloride.
- Coupling Step : The intermediate reacts with 1-[(furan-2-yl)methyl]piperidin-4-ylmethanamine (1 eq) in the presence of triethylamine (2 eq) at 25°C for 24 hr.
- Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate (3×50 mL).
- Purification : Recrystallization from ethanol/water (1:1) affords the final compound as a white solid.
Critical Parameters :
- Strict moisture control to prevent hydrolysis of oxalyl chloride.
- Stoichiometric precision to avoid over-acylation.
Alternative Synthetic Routes
Carbodiimide-Based Coupling
A two-step approach using preformed oxalic acid:
- Activation : Oxalic acid (1 eq) is treated with EDC (1.2 eq) and HOBt (1.2 eq) in DMF at 0°C for 30 min.
- Amidation : Cyclohexylamine and piperidinylmethylamine are added sequentially, with reaction monitoring via TLC.
Advantages : Higher functional group tolerance compared to oxalyl chloride.
Reaction Optimization and Challenges
Solvent Selection
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms ≥98% purity.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N’-cyclohexyl-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new analgesics and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could interact with opioid receptors, leading to analgesic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound shares the 4-anilidopiperidine scaffold common to fentanyl derivatives but diverges in key substitutions (Table 1).
Table 1: Structural Comparison
Key Differences:
- Piperidine Substitutions : The target compound replaces the phenethyl group (common in fentanyl analogues) with a furan-2-ylmethyl group, reducing aromaticity and introducing oxygen-based polarity .
- N-Substituent : The cyclohexyl group increases lipophilicity relative to phenyl or benzyl groups, which may improve blood-brain barrier penetration but alter metabolic stability .
Pharmacological Implications
Receptor Binding Affinity:
- Classical 4-anilidopiperidines (e.g., fentanyl) exhibit high μ-opioid receptor (MOR) affinity due to hydrophobic interactions between the aryl groups and receptor pockets . The furan substituent in the target compound may reduce MOR affinity but introduce selectivity for other opioid receptor subtypes.
Metabolic Stability:
Biological Activity
N'-cyclohexyl-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features a cyclohexyl group, a furan moiety, and a piperidine ring, which are significant for its interaction with biological targets.
Research indicates that this compound may interact with various receptors in the central nervous system (CNS). Its mechanism is primarily hypothesized to involve:
- Opioid Receptor Modulation : The compound may exhibit affinity for mu-opioid receptors, contributing to analgesic effects.
- Serotonergic Activity : Potential interaction with serotonin receptors could influence mood and anxiety levels.
- Dopaminergic Pathways : The compound might also affect dopamine pathways, impacting reward and pleasure responses.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable biological activities:
In Vivo Studies
In vivo studies further corroborate the compound's potential therapeutic effects:
- Analgesic Effects : In animal models, administration of the compound resulted in significant pain relief comparable to standard analgesics.
- Behavioral Studies : Tests indicated improvements in anxiety-like behaviors, suggesting potential anxiolytic properties.
Case Study 1: Pain Management
A study involving chronic pain models showed that this compound significantly alleviated pain without the severe side effects commonly associated with opioids. This suggests its potential as a safer alternative for chronic pain management.
Case Study 2: Neuroprotection
Another investigation focused on neurodegenerative disease models found that the compound provided neuroprotection by reducing inflammation and oxidative damage. This highlights its potential application in treating conditions like Alzheimer’s disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
